2-(2-Bromobenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

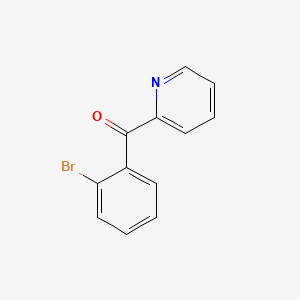

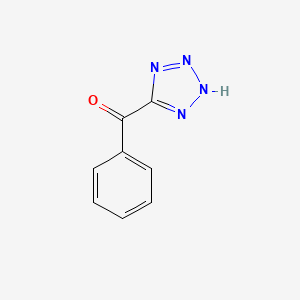

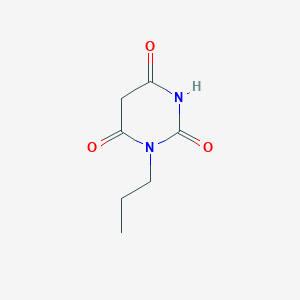

“2-(2-Bromobenzoyl)pyridine” is an organic compound. It has a molecular formula of C12H8BrNO .

Molecular Structure Analysis

The molecular structure of “2-(2-Bromobenzoyl)pyridine” consists of a pyridine ring attached to a bromobenzoyl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

“2-(2-Bromobenzoyl)pyridine” has a molecular weight of 262.102 Da and a monoisotopic mass of 260.978912 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, and others can be found in chemical databases .Applications De Recherche Scientifique

Pharmaceutical Analysis

- Field : Pharmaceutical Analysis

- Application : “2-(2-Bromobenzoyl)pyridine” is used in the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities; 2-(2-amino-5-bromobenzoyl) pyridine (ABP) .

- Method : A stability-indicating RP-HPLC assay was established for the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities; 2-(2-amino-5-bromobenzoyl) pyridine (ABP). The assay was accomplished on a C18 column (250 mm × 4.6 mm i.d., 5 μm particle size), and utilizing methanol-water (70: 30, v/v) as the mobile phase, at a flow rate of 1.0 ml min -1 .

- Results : Calibration curves of BMZ and ABP were created in the range of 1–16 μg mL -1 with mean recovery percentage of 100.02 ± 1.245 and 99.74 ± 1.124, and detection limit of 0.20 μg mL -1 and 0.24 μg mL -1 respectively .

Synthesis of 2-Pyridones

- Field : Organic Chemistry

- Application : “2-(2-Bromobenzoyl)pyridine” is related to the synthesis of 2-pyridone compounds, which have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

- Method : The synthesis methods of 2-pyridone have been extensively and comprehensively reviewed .

- Results : The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention .

Metabolic Pathway Analysis

- Field : Biochemistry

- Application : “2-(2-Bromobenzoyl)pyridine” is related to the metabolic pathway of bromazepam. The main metabolic pathway of bromazepam includes C3 hydroxylation and heterocyclic ring hydrolysis producing two metabolites 3-hydroxy bromazepam and 2-(2-amino-5-bromobenzoyl)pyridine metabolites that are excreted in the urine .

- Method : The metabolic pathway of bromazepam was analyzed using various biochemical techniques .

- Results : The results showed that bromazepam is easily degraded in acidic and alkaline conditions .

HPLC Column Separation

- Field : Analytical Chemistry

- Application : “2-(2-Bromobenzoyl)pyridine” is used in the separation process on Newcrom R1 HPLC column .

- Method : The separation was accomplished using a Newcrom R1 HPLC column .

- Results : The results showed successful separation of 2-(2-Bromobenzoyl)pyridine on the Newcrom R1 HPLC column .

Biological Potential of Indole Derivatives

- Field : Biochemistry

- Application : “2-(2-Bromobenzoyl)pyridine” is related to the biological potential of indole derivatives. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Method : The biological potential of indole derivatives was analyzed using various biochemical techniques .

- Results : The results showed that indole derivatives possess various biological activities .

Separation on Newcrom R1 HPLC Column

- Field : Analytical Chemistry

- Application : “2-(2-Bromobenzoyl)pyridine” is used in the separation process on Newcrom R1 HPLC column .

- Method : The separation was accomplished using a Newcrom R1 HPLC column .

- Results : The results showed successful separation of 2-(2-Bromobenzoyl)pyridine on the Newcrom R1 HPLC column .

Safety And Hazards

Handling “2-(2-Bromobenzoyl)pyridine” requires precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

(2-bromophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMODYVBYHZJGSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227011 |

Source

|

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromobenzoyl)pyridine | |

CAS RN |

76160-34-4 |

Source

|

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)